Bromomalonaldehyde
Overview
Description
Bromomalonaldehyde is an organic compound with the molecular formula C3H4Br2O2. It is a colorless, crystalline solid that is soluble in water and has a strong odor. This compound is a versatile reagent used in various chemical reactions, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, surfactants, and other materials. This compound is a powerful oxidizing agent and can act as an electrophile in organic reactions.
Scientific Research Applications
Synthesis and Characterization : Kratky et al. (1992) explored the use of diastereomeric bromal unimers in the synthesis, characterization, and determination of the absolute configuration of tribromoacetaldehyde (Kratky et al., 1992).
Molecular Crystalline Networks : Deringer et al. (2014) studied bromomalonic aldehyde (C3H3O2Br) to understand electrostatic interactions in molecular crystalline networks (Deringer et al., 2014).
Photo-Organocatalytic Applications : Silvi et al. (2015) utilized bromomalonaldehyde in photo-organocatalytic enantioselective alkylation of aldehydes and enals through direct photoexcitation of enamines (Silvi et al., 2015).
DNA Structure Studies : Shurdov and Kiyanov (1983) used Bromoacetaldehyde (BAA), a related compound, to study the secondary structure of DNA in bacteriophage λ particles (Shurdov & Kiyanov, 1983).
Synthesis of Imidazolecarboxaldehydes : Connolly et al. (2010) reported that enol ethers derived from 2-bromomalonaldehyde are useful intermediates for preparing functionalized imidazolecarboxaldehydes (Connolly et al., 2010).
Photoremovable Protecting Group : Lu et al. (2003) found this compound can act as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions (Lu et al., 2003).
Antimalarial Activity : Venugopalan et al. (1995) discovered that this compound derivatives have antimalarial activity comparable to arteether and are active against chloroquine-resistant strains of Plasmodium berghei (Venugopalan et al., 1995).
Infrared Spectroscopy : George and Mansell (1968) provided insights into the anions of this compound using infrared spectra, showing evidence for s-trans conformations with C2v symmetry (George & Mansell, 1968).
Metal Complexes Synthesis : Albertin et al. (1989) synthesized this compound complexes with metals like iron, cobalt, nickel, and copper, demonstrating its reactivity with metal(II) chlorides (Albertin et al., 1989).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known to be used in the formation of glyoxal-derived adducts from substituted guanines . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, hence it plays a crucial role in cellular functions.
Mode of Action
2-Bromomalonaldehyde interacts with its targets through chemical reactions. It’s used to construct a 1,4-dihydroquinoline bearing a C-3 chiral sulfoxide group . This compound functions as an annelated NADH model in the enantioselective reduction of methyl benzoylformate to methyl mandelate
Biochemical Pathways
Given its use in the formation of glyoxal-derived adducts from substituted guanines , it can be inferred that it may influence the pathways involving DNA and RNA synthesis and function.
Result of Action
Its role in the formation of glyoxal-derived adducts from substituted guanines suggests that it may have significant effects at the molecular level, potentially influencing genetic material .
properties
IUPAC Name |
2-bromopropanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURMYNZXHKLDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174690 | |
Record name | Bromomalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2065-75-0 | |
Record name | 2-Bromopropanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomalonaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromomalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromomalonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanedial, 2-bromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bromomalonaldehyde serves as a valuable building block in the synthesis of various heterocyclic compounds. It acts as an electrophilic reagent, readily reacting with nucleophilic nitrogen or sulfur atoms to form rings. For instance, it is a key precursor in the synthesis of imidazolecarboxaldehydes, a class of compounds with significant pharmaceutical relevance. [, , , ]
A: Unlike other enol ethers of this compound, the cyclohexyl derivative exhibits notable stability. It can be isolated as a solid with a melting point of 66.5 °C and demonstrates long-term storage stability. This characteristic makes it exceptionally suitable for large-scale synthesis campaigns, particularly in the pharmaceutical industry where long-term storage of intermediates is often necessary. []
A: Researchers utilize this compound in synthesizing nonclassical antifolates, specifically 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. These compounds demonstrate inhibitory activity against dihydrofolate reductase (DHFR) enzymes found in Pneumocystis carinii and Toxoplasma gondii, opportunistic pathogens commonly affecting individuals with compromised immune systems, such as those with AIDS. []
ANone: While the provided research excerpts don't explicitly state the molecular formula and weight, based on its name and common chemical knowledge, this compound likely has the molecular formula C3H3BrO2 and a molecular weight of 150.95 g/mol. Unfortunately, the excerpts lack specific spectroscopic data like NMR or IR, making it impossible to provide detailed characterization from these sources. [1-28]
A: Researchers have utilized this compound to synthesize liquid crystal compounds, particularly 2-(4-n-Alkoxylphenyl)-5-bromopyrimidines. The synthesis involves a cyclization reaction between this compound and 4-pentyloxybenzamidine hydrochloride in the presence of sodium methoxide. This method leads to the formation of liquid crystals, which have applications in display technologies. []
A: Yes, this compound plays a role in the synthesis of copper-based MOFs. Reacting 2-mercaptobenzothiazole, 2-bromomalonaldehyde, 1,4-dicarboxylic acid, and copper nitrate results in a Cu-MOF. This MOF, when combined with nanoparticles like Ag2O or reduced graphene oxide, forms composites exhibiting altered optical properties, potentially valuable for catalytic applications, including visible light photocatalysis. []
A: Indeed, this compound acts as a ligand in coordination complexes. Studies have demonstrated its ability to form complexes with yttrium, lanthanides (like europium and terbium), and transition metals. These complexes, particularly those with europium and terbium, exhibit luminescent properties, making them potentially useful in materials for optical applications. [, ]
A: While one research title mentions the "Structural alteration of nucleic acid bases by bromomaldehyde," [] the abstract lacks details. Further investigation into related publications or follow-up research is needed to provide a conclusive answer on this specific interaction and its potential implications.
ANone: Researchers utilize a range of analytical techniques to characterize Bromomaldehyde and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and confirmation. [, ]
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns. [, ]
- UV-Vis Spectroscopy: Employed to study the optical properties and electronic transitions within the molecule. [, ]
- Fluorescence Spectroscopy: Used to investigate the fluorescence properties of this compound derivatives. [, ]
- X-ray Diffraction: Applied to determine the crystal structures of this compound derivatives and its complexes. []
- Thermogravimetric Analysis (TGA): Used to study the thermal stability of compounds. []
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